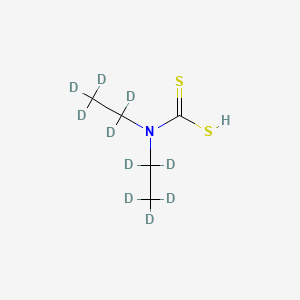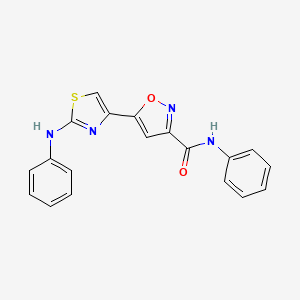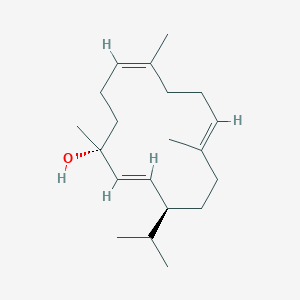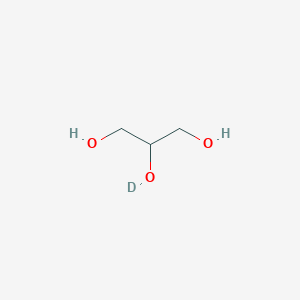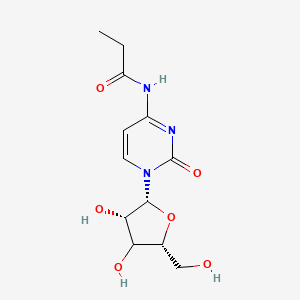
N-(1-Oxopropyl)cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Oxopropyl)cytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule that is a component of RNA. Cytidine analogs are known for their potential to inhibit DNA methyltransferases, enzymes that add methyl groups to DNA molecules. This inhibition can lead to anti-metabolic and anti-tumor activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxopropyl)cytidine typically involves the protection of cytosine followed by the reaction with a suitable acylating agent. One common method includes the silanization protection of cytosine using tert-butyl dimethyl chloro silane, followed by reaction with tetra-o-acetyl-d-ribose .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
化学反应分析
Types of Reactions: N-(1-Oxopropyl)cytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
科学研究应用
N-(1-Oxopropyl)cytidine has several scientific research applications:
Chemistry: It is used as a tool to study DNA methylation and its inhibition.
Biology: It helps in understanding the role of cytidine analogs in cellular processes.
Medicine: It has potential anti-tumor activities and is studied for its therapeutic applications.
Industry: It is used in the development of pharmaceuticals and other chemical products
作用机制
N-(1-Oxopropyl)cytidine exerts its effects by inhibiting DNA methyltransferases. This inhibition prevents the addition of methyl groups to DNA, which can lead to changes in gene expression and cellular metabolism. The molecular targets include the active sites of DNA methyltransferases, and the pathways involved are related to DNA methylation and gene regulation .
相似化合物的比较
Zebularine: Another cytidine analog that inhibits DNA methyltransferases.
Decitabine: A cytidine analog used in the treatment of myelodysplastic syndromes.
Azacitidine: A cytidine analog used in the treatment of certain types of cancer.
Uniqueness: N-(1-Oxopropyl)cytidine is unique due to its specific structure, which includes an oxopropyl group. This structural feature may confer distinct biological activities and therapeutic potential compared to other cytidine analogs .
属性
分子式 |
C12H17N3O6 |
|---|---|
分子量 |
299.28 g/mol |
IUPAC 名称 |
N-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide |
InChI |
InChI=1S/C12H17N3O6/c1-2-8(17)13-7-3-4-15(12(20)14-7)11-10(19)9(18)6(5-16)21-11/h3-4,6,9-11,16,18-19H,2,5H2,1H3,(H,13,14,17,20)/t6-,9?,10+,11-/m1/s1 |
InChI 键 |
BFGBHRAPGFJCGV-AVCZIOMLSA-N |
手性 SMILES |
CCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H](C([C@H](O2)CO)O)O |
规范 SMILES |
CCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
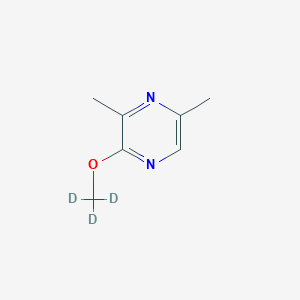

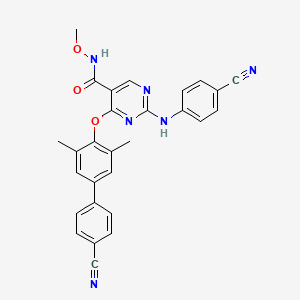
![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
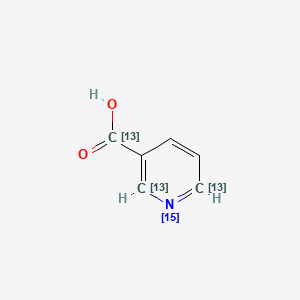
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)
